6-(1,3-Benzodioxol-5-yl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
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Overview
Description
11-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a trifluoroacetyl group, and a dibenzo-diazepinone core
Preparation Methods
The synthesis of 11-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the trifluoroacetyl group, and the construction of the dibenzo-diazepinone core. Common synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Introduction of Trifluoroacetyl Group: This step may involve the use of trifluoroacetic anhydride in the presence of a base.
Construction of Dibenzo-Diazepinone Core: This can be done through a series of cyclization reactions, often involving the use of strong acids or bases.
Chemical Reactions Analysis
11-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly its ability to inhibit tubulin polymerization.
Biological Research: It is used in studies involving cell cycle arrest and apoptosis induction.
Industrial Applications: Its unique chemical properties make it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 11-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves the inhibition of tubulin polymerization, leading to mitotic blockade and apoptosis in cancer cells . This compound targets microtubules, which are essential for cell division .
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and dibenzo-diazepinone analogs. Compared to these compounds, 11-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its trifluoroacetyl group, which enhances its biological activity and chemical stability .
Properties
Molecular Formula |
C24H21F3N2O4 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H21F3N2O4/c1-23(2)10-15-20(17(30)11-23)21(13-7-8-18-19(9-13)33-12-32-18)29(22(31)24(25,26)27)16-6-4-3-5-14(16)28-15/h3-9,21,28H,10-12H2,1-2H3 |
InChI Key |
ICCZXIFLCSJLMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
Origin of Product |
United States |
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